Cas no 1784473-48-8 (4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine)

4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a synthetic compound with diverse chemical properties. It exhibits notable stability, making it suitable for various organic transformations. Its structural complexity enables the development of multifunctional molecules for pharmaceutical applications. This compound is valued for its potential in synthetic chemistry research.
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine structure
1784473-48-8 structure
Product Name:4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine
CAS No:1784473-48-8
MF:C14H21NO
MW:219.322643995285
CID:5718517
PubChem ID:84128875
Update Time:2025-07-23

4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1784473-48-8
    • F2147-3853
    • 4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine
    • starbld0014582
    • AKOS023901093
    • Pyrrolidine, 4-(3-ethoxyphenyl)-3,3-dimethyl-
    • 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine
    • Inchi: 1S/C14H21NO/c1-4-16-12-7-5-6-11(8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3
    • InChI Key: MHUBIKNWELLUGL-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC(=C1)C1CNCC1(C)C

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 0.962±0.06 g/cm3(Predicted)
  • Boiling Point: 313.6±35.0 °C(Predicted)
  • pka: 10.14±0.10(Predicted)

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Additional information on 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Introduction to 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine (CAS No. 1784473-48-8)

4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine, identified by the Chemical Abstracts Service Number (CAS No.) 1784473-48-8, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This heterocyclic molecule, featuring a pyrrolidine core substituted with an ethoxyphenyl group and two methyl groups at the 3-position, has garnered attention due to its structural complexity and potential biological activities. The compound’s unique framework, combining a nitrogen-containing heterocycle with an aromatic ether moiety, positions it as a valuable scaffold for the development of novel therapeutic agents.

The pyrrolidine ring is a common structural motif in biologically active molecules, often found in drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the ethoxyphenyl group introduces additional functionality, enabling interactions with biological targets through both hydrophobic and hydrogen bonding interactions. The two methyl groups at the 3-position further modulate the electronic properties of the molecule, influencing its reactivity and binding affinity. Such structural features make 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing small-molecule inhibitors that modulate protein-protein interactions (PPIs) for the treatment of various diseases. The pyrrolidine scaffold has been extensively studied for its ability to mimic peptide structures and disrupt PPIs, making it an attractive pharmacophore for drug design. The aromatic ethoxyphenyl group in 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine can serve as a key pharmacophoric element for binding to specific residues on target proteins. This combination of structural features suggests that the compound may exhibit inhibitory activity against relevant PPIs, which are notoriously difficult to target with traditional small-molecule drugs.

Moreover, the synthesis of 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine involves sophisticated organic transformations that highlight its synthetic utility. The introduction of the ethoxy group onto the phenyl ring and the subsequent formation of the pyrrolidine ring are critical steps that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity in its preparation. These synthetic strategies not only enhance the accessibility of the compound but also provide insights into potential modifications for structure-activity relationship (SAR) studies.

The potential biological activity of 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine has prompted investigations into its pharmacological effects. Preclinical studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in human diseases. Initial findings suggest that the compound may exhibit modest inhibitory activity against certain enzymes, which could translate into therapeutic benefits in conditions such as inflammation or neurodegeneration. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.

One of the most compelling aspects of 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine is its versatility as a chemical probe and lead compound. Its structural features allow for facile derivatization through various functional group transformations, enabling the generation of a library of analogs for high-throughput screening (HTS). This approach has been successfully employed in drug discovery programs to identify novel compounds with improved potency and selectivity. The compound’s ability to serve as a scaffold for structure-based drug design also underscores its importance in modern medicinal chemistry.

The role of computational chemistry in understanding the behavior of 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine cannot be overstated. Molecular modeling techniques have been utilized to predict binding modes and affinity profiles for potential target proteins. These computational studies provide valuable insights into how modifications to the molecule might enhance its biological activity or reduce off-target effects. By integrating experimental data with computational predictions, researchers can accelerate the optimization process and increase the likelihood of success in developing novel therapeutics.

In conclusion,4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine (CAS No. 1784473-48-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a lead molecule or chemical probe in drug discovery efforts aimed at treating various human diseases. As our understanding of biological systems continues to evolve,4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine may play a pivotal role in developing next-generation therapeutic agents that address unmet medical needs.

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